3-Formyl-2,4,6-trimethylbenzoic acid

Vue d'ensemble

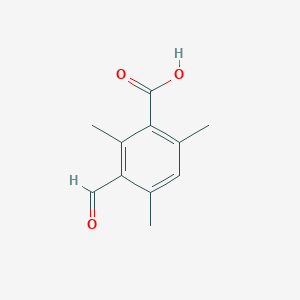

Description

3-Formyl-2,4,6-trimethylbenzoic acid is an organic compound with the molecular formula C11H12O3. It is characterized by the presence of a formyl group (-CHO) attached to a benzene ring substituted with three methyl groups and a carboxylic acid group (-COOH). This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Formyl-2,4,6-trimethylbenzoic acid typically involves the acylation of sym-trimethylbenzene with chloroacetyl chloride in the presence of an acylating catalyst such as aluminum chloride. The reaction is carried out by heating the mixture to around 80°C for several hours. The resulting product is then subjected to a haloform reaction with sodium hypochlorite in the presence of a phase transfer catalyst like quaternary ammonium salt to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, where the formyl group is converted to a carboxylic acid group.

Reduction: The formyl group can be reduced to a hydroxymethyl group (-CH2OH) using reducing agents such as sodium borohydride.

Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the hydrogen atoms on the benzene ring are replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl3).

Major Products:

Oxidation: 2,4,6-Trimethylbenzoic acid.

Reduction: 3-Hydroxymethyl-2,4,6-trimethylbenzoic acid.

Substitution: Various substituted derivatives depending on the substituent introduced.

Applications De Recherche Scientifique

3-Formyl-2,4,6-trimethylbenzoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of dyes, pesticides, and photoinitiators for polymerization reactions

Mécanisme D'action

The mechanism of action of 3-Formyl-2,4,6-trimethylbenzoic acid involves its interaction with various molecular targets. The formyl group can participate in nucleophilic addition reactions, forming intermediates that can further react to yield different products. The carboxylic acid group can form hydrogen bonds and ionic interactions with other molecules, influencing the compound’s reactivity and biological activity .

Comparaison Avec Des Composés Similaires

2,4,6-Trimethylbenzoic acid: Lacks the formyl group, making it less reactive in certain chemical reactions.

3-Hydroxymethyl-2,4,6-trimethylbenzoic acid:

Uniqueness: 3-Formyl-2,4,6-trimethylbenzoic acid is unique due to the presence of both a formyl group and a carboxylic acid group on the same benzene ring. This combination of functional groups allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .

Activité Biologique

3-Formyl-2,4,6-trimethylbenzoic acid (CAS No. 480-63-7) is a derivative of 2,4,6-trimethylbenzoic acid, characterized by the presence of a formyl group at the 3-position of the aromatic ring. This compound has garnered interest in various fields of research due to its potential biological activities and applications in organic synthesis.

- Molecular Formula : C₁₀H₁₂O₂

- Molecular Weight : 164.20 g/mol

- Melting Point : 152-155 °C

- Solubility : Soluble in organic solvents with varying solubility profiles reported .

1. Antimicrobial Properties

Research indicates that derivatives of trimethylbenzoic acid exhibit antimicrobial activity. For instance, studies have demonstrated that certain benzoic acid derivatives can inhibit the growth of various bacterial strains. The structural features, including the presence of electron-donating groups like methyl groups, may enhance their interaction with microbial cell membranes .

2. Anti-inflammatory Effects

The compound's potential anti-inflammatory properties have been explored in several studies. It has been shown to inhibit pro-inflammatory cytokines and modulate pathways involved in inflammation, suggesting a possible therapeutic role in treating inflammatory diseases .

3. Cytotoxic Activity

Preliminary studies have indicated that this compound may possess cytotoxic effects against certain cancer cell lines. The mechanism of action appears to involve apoptosis induction and disruption of cellular proliferation pathways. Further research is needed to elucidate the specific molecular targets affected by this compound .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features:

| Structural Feature | Effect on Activity |

|---|---|

| Methyl Groups | Enhance lipophilicity and membrane permeability |

| Formyl Group | Potentially increases reactivity towards biological targets |

| Aromatic System | Contributes to π-π stacking interactions with biomolecules |

This table summarizes how specific structural components can impact the biological efficacy of the compound.

Case Studies

- Antimicrobial Study : A study conducted on various benzoic acid derivatives showed that compounds with similar structures to this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be promising for further development .

- Cytotoxicity Assessment : In vitro assays revealed that this compound induced cytotoxicity in human cancer cell lines such as HeLa and MCF-7. Flow cytometry analysis indicated an increase in early apoptotic cells upon treatment with the compound .

Analyse Des Réactions Chimiques

Structural Features

Molecular Formula : C₁₁H₁₂O₃

SMILES : CC1=CC(=C(C(=C1C=O)C)C(=O)O)C

Key Functional Groups :

-

Carboxylic acid (–COOH) at position 1

-

Formyl (–CHO) at position 3

-

Three methyl (–CH₃) groups at positions 2, 4, and 6

The steric bulk of the methyl groups significantly impacts reaction outcomes, particularly in substitution and esterification reactions .

2.1. Acylation of Mesitylene Derivatives

A common precursor for related compounds is mesitylene (1,3,5-trimethylbenzene). Chloroacetylation followed by oxidation yields 2,4,6-trimethylbenzoic acid derivatives . Introducing the formyl group likely involves:

-

Friedel-Crafts Acylation : Using chloroacetyl chloride and mesitylene in the presence of Fe₂O₃ catalysts .

-

Oxidation : Subsequent oxidation of a methyl group to the formyl substituent (exact conditions not explicitly documented).

| Step | Reagents/Conditions | Intermediate/Product | Yield | Reference |

|---|---|---|---|---|

| 1 | Chloroacetyl chloride, Fe₂O₃, 80°C | 2,4,6-Trimethylchloroacetophenone | 97% | |

| 2 | NaOCl, phase-transfer catalyst | 2,4,6-Trimethylbenzoic acid | 90% |

3.1. Decarboxylative Halogenation

The carboxylic acid group undergoes decarboxylation under halogenation conditions (e.g., Hunsdiecker–Borodin reaction):

-

Reagents : Halogens (Br₂, I₂) with silver salts.

-

Mechanism : Radical pathway involving acyl hypohalite intermediates .

-

Outcome : Forms halogenated aromatic compounds (e.g., bromo- or iodophenols).

Example :

2,4,6-Trimethylbenzoic acid → 2,4,6-Trihalophenol derivatives via ipso-halogenation .

3.2. Esterification Attempts

Fischer esterification with methanol/HCl fails due to steric hindrance from the methyl groups, which prevent protonation of the carboxylic acid .

| Substrate | Reagents | Product | Outcome | Reference |

|---|---|---|---|---|

| 2,4,6-Trimethylbenzoic acid | CH₃OH, HCl | No ester formed | Acid recovered unchanged |

3.3. Photochemical Reactions

Under blue LED irradiation with Ir(dFppy)₃ catalysts, related benzoic acids undergo oxidation to carboxylic acids . While not directly studied for 3-formyl-2,4,6-trimethylbenzoic acid, similar conditions may facilitate:

-

Aldehyde Oxidation : Conversion of –CHO to –COOH.

3.4. Thermal Stability

The compound exhibits low thermal stability in certain contexts:

-

Rearrangement : At 180°C, acid chlorides derived from similar structures undergo rearrangement to esters (e.g., 3-(chloromethyl)-2,4,6-trimethylbenzoic acid 2-(allyloxy)ethyl ester) .

Challenges and Limitations

-

Steric Hindrance : Limits nucleophilic attacks and esterification .

-

Electrophilic Substitution : Directed by electron-withdrawing formyl group, but methyl groups block common positions.

Research Gaps

-

Direct studies on formyl group reactivity (e.g., reductions to –CH₂OH).

-

Cross-coupling reactions (e.g., Suzuki-Miyaura) involving the aromatic ring.

Propriétés

IUPAC Name |

3-formyl-2,4,6-trimethylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-6-4-7(2)10(11(13)14)8(3)9(6)5-12/h4-5H,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYGBICXCVJEFME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C=O)C)C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50402676 | |

| Record name | Benzoic acid, 3-formyl-2,4,6-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50402676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97927-39-4 | |

| Record name | Benzoic acid, 3-formyl-2,4,6-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50402676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.